1-Chloro-4-(4-chlorobut-2-ynoxy)benzene
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Overview
Description
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene is an organic compound with the molecular formula C10H8Cl2O It is a derivative of benzene, featuring a chloro group and a chlorobut-2-ynoxy substituent
Preparation Methods
The synthesis of 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene typically involves the reaction of 4-chlorobut-2-yne with 1-chloro-4-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene involves its interaction with specific molecular targets. The chloro and chlorobut-2-ynoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are conducted to elucidate the pathways involved and to identify the key molecular interactions.
Comparison with Similar Compounds
1-Chloro-4-(4-chlorobut-2-ynoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(4-chlorobutyl)benzene: This compound has a similar structure but lacks the alkyne functionality, resulting in different reactivity and applications.
1-Chloro-4-(4-chlorobut-2-enoxy)benzene:
1-Chloro-4-(4-chlorobutoxy)benzene: The absence of unsaturation in the butyl chain affects its stability and reactivity.
The uniqueness of this compound lies in its combination of chloro and alkyne functionalities, which provide distinct chemical and biological properties.
Properties
CAS No. |
4200-22-0 |
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Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorobut-2-ynoxy)benzene |
InChI |
InChI=1S/C10H8Cl2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,7-8H2 |
InChI Key |
YOAAPUDCZSVINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CCCl)Cl |
Origin of Product |
United States |
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